molecular formula C7H7BClFO2 B2762757 (3-Chloro-2-fluoro-4-methylphenyl)boronic acid CAS No. 2377608-77-8

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid

Cat. No.: B2762757
CAS No.: 2377608-77-8
M. Wt: 188.39
InChI Key: ZSJCOQVNSALFEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s ADME properties and bioavailability may be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and is highly efficient . Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides .

Industrial Production Methods

Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidative addition and transmetalation reactions .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium 2-ethyl hexanoate. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Major Products Formed

The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of molecules with tailored electronic and optical characteristics .

Properties

IUPAC Name

(3-chloro-2-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJCOQVNSALFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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